Covalent FEM1B Recruiter Activity Benchmark
NJH-2-030 inhibits FEM1B recognition of the FNIP1 degron with an IC50 of 0.67 μM in a fluorescence polarization assay, demonstrating potency as a covalent FEM1B recruiter for targeted protein degradation applications [1][2]. The amide substitution pattern on the benzoxazine scaffold is proposed to confer additional favorable contacts within the FEM1B substrate recognition domain compared to earlier screening hits [1].
| Evidence Dimension | Inhibition of FEM1B-FNIP1 degron recognition (biochemical recruitment activity) |
|---|---|
| Target Compound Data | IC50 = 0.67 μM |
| Comparator Or Baseline | EN106 (structurally distinct FEM1B covalent ligand with acrylamide electrophile); quantitative IC50 not directly compared in same assay panel in published work |
| Quantified Difference | NJH-2-030 IC50 = 0.67 μM; comparison provides benchmark potency value for FEM1B recruiter class |
| Conditions | Fluorescence polarization assay; recombinant MBP-FEM1B (125 nM final) incubated with compound for 1 h at room temperature prior to addition of TAMRA-conjugated FNIP1 degron peptide (50 nM final); 30 min incubation before measurement [2] |
Why This Matters
The 0.67 μM IC50 establishes a quantifiable potency benchmark for FEM1B recruitment that informs PROTAC linker attachment strategy design and enables cross-study comparison with alternative E3 ligase warheads (e.g., CRBN ligands, VHL ligands) when selecting degradation platforms.
- [1] Henning NJ, Manford AG, Spradlin JN, et al. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications. bioRxiv 2021.04.15.439993; doi: 10.1101/2021.04.15.439993. Figure 2b. View Source
- [2] Henning NJ, Manford AG, Spradlin JN, Brittain SM, McKenna JM, Tallarico JA, Schirle M, Rape M, Nomura DK. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications. J Am Chem Soc. 2022 Jan 19;144(2):701-708. doi: 10.1021/jacs.1c03980. Figure 2b. View Source
